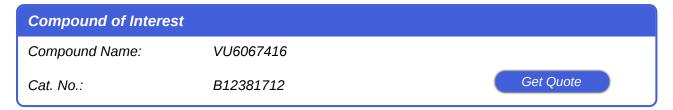


Navigating Serotonergic Pathways: A Technical Guide to the Mechanism of Action of VU6067416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of **VU6067416**, a novel psychoactive compound. While initial interest may have pointed towards muscarinic acetylcholine receptors, current scientific literature definitively identifies **VU6067416** as a potent agonist for the 5-HT2 family of serotonin receptors. This document will detail its activity at these receptors, present its pharmacological data, and outline the experimental methodologies used for its characterization. Acknowledging the initial query, a comparative overview of M1/M4 muscarinic positive allosteric modulators (PAMs) developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) is also provided to clarify the distinct mechanistic classes.

Core Mechanism of Action of VU6067416: A 5-HT2 Receptor Agonist

VU6067416 is an indazolethylamine and tetrahydropyridinylindazole derivative that functions as an agonist at serotonin 5-HT2 receptors.[1][2] It displays a profile of a potent full agonist at the 5-HT2B receptor and a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] The compound was developed and characterized as part of a series of substituted indazole-ethanamines and indazole-tetrahydropyridines.[3][4][5]

Chemical Structure



The chemical structure of **VU6067416** is 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole.[1][2]

IUPAC Name: 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole[1][2] Molecular Formula:

C₁₂H₁₂BrN₃[1][2] Molar Mass: 278.153 g·mol⁻¹[1][2]

Quantitative Pharmacological Data

The in vitro functional activity of **VU6067416** and its analogs was primarily assessed using calcium mobilization assays in cell lines expressing human 5-HT2 receptors.

Table 1: In Vitro Functional Potency of VU6067416 and

Related Analogs at Human 5-HT2 Receptors

Compoun d	5-HT2A EC ₅₀ (nM)	5-HT2A E _{max} (%)	5-HT2B EC ₅₀ (nM)	5-HT2B E _{max} (%)	5-HT2C EC ₅₀ (nM)	5-HT2C E _{max} (%)
VU606741 6 (19d)	150	85	30	100	120	75
Analog 19a	800	90	80	100	150	80
Analog 19b	750	88	75	100	140	78
Analog 19c	>10,000	-	>10,000	-	>10,000	-
Analog 19e	250	82	45	100	180	70
Analog 19f	300	80	50	100	200	68
Analog 21	450	75	60	95	250	65

Data synthesized from Jayakodiarachchi et al., 2024.[3][4][5][6][7]

Table 2: Preclinical Pharmacokinetic Profile of VU6067416

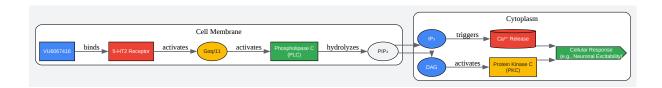


Species	Hepatic Clearance (CLhep)	Plasma Unbound Fraction (fu)	P-gp Efflux Ratio
Human	Low	High	Low
Rodent	Higher	High	Low

Data synthesized from Jayakodiarachchi et al., 2024.[3][5] These data indicate a favorable pharmacokinetic profile for in vivo studies, with low predicted clearance and high potential for brain penetration in humans.[3][5]

Signaling Pathways and Visualizations 5-HT2 Receptor Signaling

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to the Gαq/11 signaling pathway.[8][9][10] Agonist binding, such as by **VU6067416**, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This signaling cascade ultimately modulates the activity of various downstream effectors, influencing neuronal excitability and cellular function.[11]



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Figure 1: 5-HT2 Receptor Signaling Pathway



Experimental Protocols Calcium Mobilization Assay

This in vitro functional assay is a primary method for determining the potency and efficacy of compounds at $G\alpha q/11$ -coupled receptors like the 5-HT2 family.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media and seeded into 384-well microplates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
- Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., **VU6067416**) or a reference agonist.
- Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
- Data Analysis: The peak fluorescence response is measured and normalized to the response
 of a maximal concentration of a reference agonist (e.g., serotonin). Dose-response curves
 are generated using non-linear regression to determine EC₅₀ (potency) and E_{max} (efficacy)
 values.

In Vivo Electrophysiology (Generalized Protocol)

Objective: To assess the effect of a 5-HT2 receptor agonist on the firing rate of neurons in a specific brain region.

Methodology:



- Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., prefrontal cortex).
- Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate the spontaneous activity of a single neuron.
- Drug Administration: The test compound can be administered systemically (e.g., intraperitoneal injection) or locally via microiontophoresis through a multi-barreled micropipette adjacent to the recording electrode.
- Recording: The firing rate (action potentials per second) of the neuron is recorded before, during, and after drug administration.
- Data Analysis: Changes in the neuronal firing rate in response to the compound are quantified and compared to baseline activity. The effects can be challenged with a selective 5-HT2 receptor antagonist to confirm the receptor-mediated mechanism.

Comparative Overview: M1/M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

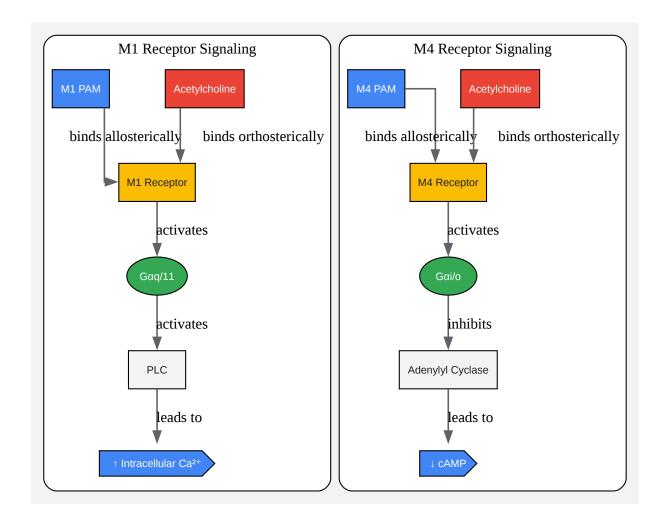
To address the initial query and provide a clear distinction, this section briefly covers the mechanism of M1 and M4 muscarinic receptor PAMs, a different class of neuromodulators. The Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) has been a leader in the development of these compounds for the potential treatment of neuropsychiatric disorders like schizophrenia.

M1 and M4 muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are important targets for cognitive and antipsychotic drug development. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site on the receptor. This binding results in a conformational change that increases the affinity and/or efficacy of ACh for its binding site.

M1/M4 Signaling Pathways

M1 receptors primarily couple to $G\alpha q/11$, initiating a signaling cascade similar to that of 5-HT2 receptors, leading to increased intracellular calcium. M4 receptors, on the other hand, couple to $G\alpha i/0$, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.





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Figure 2: M1 and M4 Muscarinic Receptor Signaling

Table 3: Representative Data for a Selective M4 PAM (VU0467154)



Parameter	Value		
Receptor Target	M4 Muscarinic Receptor		
Mechanism	Positive Allosteric Modulator (PAM)		
In Vitro Potency (rat M4, EC50)	17.7 nM		
Selectivity	High selectivity over M1, M2, M3, and M5 receptors		
In Vivo Efficacy	Reverses MK-801-induced behavioral deficits in rodents		

Data for VU0467154, a representative M4 PAM from the VCNDD.

Conclusion

In summary, the scientific evidence clearly defines VU6067416 as a potent 5-HT2 receptor agonist with a distinct pharmacological profile. Its mechanism of action is centered on the activation of the $G\alpha q/11$ signaling pathway, leading to an increase in intracellular calcium. While the initial query suggested a role as an M1/M4 PAM, this guide clarifies that VU6067416 belongs to a different class of compounds. The comparative overview of M1/M4 PAMs serves to highlight the distinct mechanisms by which these different classes of molecules modulate neuronal function. This detailed understanding of the mechanism of action of VU6067416 is crucial for its further investigation and potential development as a pharmacological tool or therapeutic agent.

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